molecular formula C17H13Cl2N3O2 B15111426 N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B15111426
M. Wt: 362.2 g/mol
InChI Key: YYFMUTIMUMXOTL-UHFFFAOYSA-N
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Description

This compound features a partially saturated tetrahydropyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a phenyl group at position 1 and a 3,4-dichlorophenyl carboxamide at position 3.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-13-7-6-11(10-14(13)19)20-17(24)15-8-9-16(23)22(21-15)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,20,24)

InChI Key

YYFMUTIMUMXOTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with a suitable ketone to form an intermediate, which is then cyclized to produce the tetrahydropyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and automated reaction systems to control temperature, pressure, and reaction time. The purification process typically involves recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Core Variations

Tetrahydropyridazine vs. Other Heterocycles

  • Target Compound : The tetrahydropyridazine core offers partial saturation, balancing rigidity and conformational flexibility. This may enhance binding to dynamic biological targets compared to fully aromatic systems.
  • Yields for such compounds range from 27% to 84%, suggesting synthetic challenges influenced by substituents like trifluoromethyl groups .
  • Its use as a pesticide highlights the role of saturation in modulating activity .

Substituent Effects

3,4-Dichlorophenyl Group

  • Common in pesticidal compounds (e.g., propanil, fenoxacrim) due to its electron-withdrawing chlorine atoms, which enhance electrophilicity and resistance to oxidative degradation .

Carboxamide Linkage

  • The carboxamide in the target compound is analogous to propanil (N-(3,4-dichlorophenyl) propanamide) but integrated into a more complex heterocycle. This integration may improve resistance to hydrolysis compared to simpler amides .

Key Physicochemical Parameters

Property Target Compound Propanil () Fenoxacrim () Quinazoline Derivative ()
Core Structure Tetrahydropyridazine Propanamide Hexahydropyrimidine Quinazoline
Aromaticity Partially saturated Non-aromatic Non-aromatic Fully aromatic
Lipophilicity (logP) High (Cl substituents) Moderate High Variable (depends on substituents)
Metabolic Stability Likely moderate Low (prone to hydrolysis) High Moderate

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